molecular formula C28H44O2 B7853680 25-Hydroxy Vitamin D2

25-Hydroxy Vitamin D2

Cat. No. B7853680
M. Wt: 412.6 g/mol
InChI Key: KJKIIUAXZGLUND-XBOLXHOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol. Biologically active metabolite of vitamin D2 which is more active in curing rickets than its parent. The compound is believed to attach to the same receptor as vitamin D2 and 25-hydroxyvitamin D3.

Scientific Research Applications

Efficacy Comparison with Vitamin D3

  • Meta-Analysis on Vitamin D Supplementation : A systematic review and meta-analysis comparing the effects of vitamin D2 and D3 on serum 25-hydroxyvitamin D [25(OH)D] levels revealed that vitamin D3 is more effective at raising serum 25(OH)D concentrations than vitamin D2. This finding suggests vitamin D3 could be a preferred choice for supplementation, although further research is needed to understand the metabolic pathways and effects across different demographics (Tripkovic et al., 2012).

Measurement Techniques

  • Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) : A study described the use of ID-LC-MS/MS for routine determination of 25-hydroxyvitamin D2 and D3, providing a robust, interference-free assay suitable for routine measurement in human serum (Maunsell et al., 2005).
  • UPLC-MS/MS Technique for Plasma Analysis : Research developed a validated UPLC-MS/MS technique to measure plasma levels of vitamin D metabolites, aiding in the classification of patients with cardiovascular diseases (Abouzid et al., 2020).

Applications in Health Conditions

  • Insulin Resistance and Metabolic Syndrome : A study found that vitamin D insufficiency and hypovitaminosis D are highly prevalent among Arab Americans and are associated with insulin resistance, components of the metabolic syndrome, and glucose intolerance in men (Pinelli et al., 2010).
  • Chronic Disease in Ethnic Minorities : Research indicates a link between vitamin D deficiency and obesity-related chronic diseases such as cardiovascular diseases and type 2 diabetes mellitus in ethnic minorities, suggesting the need for further research specific to these populations (Renzaho et al., 2011).

properties

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13+/t20-,21+,24+,25-,26?,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-XBOLXHOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21343-40-8
Record name Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy Vitamin D2
Reactant of Route 2
25-Hydroxy Vitamin D2
Reactant of Route 3
25-Hydroxy Vitamin D2
Reactant of Route 4
25-Hydroxy Vitamin D2
Reactant of Route 5
25-Hydroxy Vitamin D2
Reactant of Route 6
25-Hydroxy Vitamin D2

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